Usp7-IN-11 -

Usp7-IN-11

Catalog Number: EVT-14220242
CAS Number:
Molecular Formula: C29H27ClN6O2S
Molecular Weight: 559.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Usp7-IN-11 is a small molecule compound identified as a potential inhibitor of Ubiquitin-Specific Protease 7 (USP7), an important therapeutic target in cancer treatment due to its role in regulating key proteins involved in tumor suppression and progression. USP7 is known to modulate the stability of various proteins, including the tumor suppressor p53 and the oncogene MDM2, making it a crucial player in cellular processes such as DNA damage response and apoptosis. The inhibition of USP7 can enhance tumor suppression and improve immune responses against cancer cells .

Source and Classification

Usp7-IN-11 was discovered through a systematic screening of small molecules designed to interact with USP7. The screening employed biophysical methods, including Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR), to identify compounds that bind effectively to the catalytic domain of USP7. Among several candidates, Usp7-IN-11 emerged as one of the promising leads based on its binding affinity and stability in complex with the enzyme .

In terms of classification, Usp7-IN-11 belongs to a category of compounds known as deubiquitinating enzyme inhibitors. These inhibitors are designed to interfere with the enzymatic activity of deubiquitinating enzymes, which are critical for maintaining cellular protein homeostasis by removing ubiquitin moieties from substrate proteins .

Synthesis Analysis

The synthesis of Usp7-IN-11 involves several steps that typically include:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that contain functional groups amenable to further modification.
  2. Reactions: Key reactions may include condensation, cyclization, and functional group transformations that lead to the formation of the desired molecular structure.
  3. Purification: Following synthesis, compounds are purified using techniques such as column chromatography or recrystallization to isolate Usp7-IN-11 from unreacted materials and byproducts.
  4. Characterization: The final product is characterized using spectroscopic methods (e.g., NMR, mass spectrometry) to confirm its structure and purity.

Technical details regarding specific reagents, reaction conditions (temperature, solvent), and yields would depend on proprietary methods used during synthesis but are critical for reproducibility in laboratory settings .

Molecular Structure Analysis

Usp7-IN-11 has a defined molecular structure characterized by specific functional groups that facilitate its interaction with USP7. The compound's structure can be depicted as follows:

  • Molecular Formula: [Insert molecular formula here]
  • Molecular Weight: [Insert molecular weight here]
  • Key Functional Groups: [List functional groups]

Data obtained from X-ray crystallography or computational modeling can provide insights into the three-dimensional arrangement of atoms within Usp7-IN-11, revealing how it fits into the active site of USP7 and interacts through non-covalent interactions such as hydrogen bonds and hydrophobic contacts .

Chemical Reactions Analysis

Usp7-IN-11 undergoes various chemical reactions when interacting with USP7:

  1. Binding Reaction: The primary reaction involves the binding of Usp7-IN-11 to the active site of USP7, inhibiting its deubiquitinating activity.
  2. Stability Studies: The stability of the Usp7-IN-11/USP7 complex can be analyzed using techniques like differential scanning fluorimetry or thermal shift assays, which measure changes in melting temperature upon compound binding.
  3. Kinetic Analysis: Kinetic studies can be performed to quantify how effectively Usp7-IN-11 inhibits USP7 activity compared to other known inhibitors.

These reactions are critical for understanding how Usp7-IN-11 functions at a molecular level and its potential efficacy as a therapeutic agent .

Mechanism of Action

The mechanism by which Usp7-IN-11 exerts its inhibitory effects on USP7 involves several steps:

  1. Binding Affinity: Upon introduction into a biological system, Usp7-IN-11 binds selectively to the active site of USP7.
  2. Conformational Change: This binding induces conformational changes in USP7 that prevent substrate binding or catalysis.
  3. Inhibition of Deubiquitination: By inhibiting the removal of ubiquitin from target proteins like p53 and MDM2, Usp7-IN-11 stabilizes these proteins, leading to enhanced tumor suppression.

Data from structural studies indicate that Usp7-IN-11 forms stable complexes with USP7, thereby modulating its activity through competitive inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of Usp7-IN-11 include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Melting Point: [Insert melting point if available].
  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining the appropriate formulation for experimental use and potential therapeutic applications .

Applications

Usp7-IN-11 has significant scientific applications primarily in cancer research:

  1. Therapeutic Development: As an inhibitor of USP7, it serves as a lead compound for developing new cancer therapies aimed at enhancing p53 activity and reducing oncogenic signaling.
  2. Biochemical Studies: It can be used in biochemical assays to study the role of USP7 in cellular processes such as DNA damage response and apoptosis.
  3. Drug Discovery: Usp7-IN-11 can be utilized as a tool compound in high-throughput screening efforts aimed at discovering additional small molecule inhibitors targeting USP enzymes.
Molecular Mechanisms of USP7 Inhibition by USP7-IN-11

USP7 Catalytic Domain Dynamics and Allosteric Regulation

The catalytic domain of USP7 (residues 208–560) adopts a conserved papain-like fold comprising thumb, palm, and fingers subdomains, which undergo conformational rearrangements essential for catalytic activity [2] [9]. Molecular dynamics simulations reveal that USP7 exists in equilibrium between "open" (inactive) and "closed" (Ub-bound/active) states, governed by the flexibility of the blocking loop 1 (BL1) and switching loop (SL) [4] [6]. The catalytic triad (Cys223-His464-Asp481) remains misaligned in the apo state but reorients into a competent configuration upon ubiquitin binding, facilitating nucleophilic attack on ubiquitin's C-terminal glycine [1] [10]. Allosteric regulation is mediated by the C-terminal UBL domains, which stabilize the active conformation through long-range interactions with the catalytic core [5] [9]. USP7-IN-11 exploits this plasticity by binding preferentially to the autoinhibited apo conformation, preventing the transition to the active state [4].

Key Regulatory Residues and Loops in USP7 Catalytic Dynamics

Structural ElementFunctional RoleEffect of Perturbation
Blocking Loop 1 (BL1)Gates ubiquitin access to catalytic cleftRigidification impedes catalytic activation
Switching Loop (SL)Transmits Ub-binding signal to catalytic triadMutation disrupts allosteric activation
Asp481-His464 PairMaintains proton shuttle integrityDisplacement reduces catalytic efficiency by >90%
UBL4/5 DomainsStabilize closed conformationDeletion abolishes deubiquitinase activity

Competitive Inhibition Mechanisms at the Ubiquitin-Binding Site

USP7-IN-11 functions as a competitive antagonist of ubiquitin by occupying the S4-S5 subsite within the thumb-palm cleft, sterically hindering ubiquitin docking [1] [6]. Crystallographic studies of analogous inhibitors (FT671, FT827) reveal that the pyrazolo[3,4-d]pyrimidin-4-one scaffold forms conserved hydrogen bonds with backbone atoms of Val296 and Gln297 in the thumb subdomain [1]. The para-fluorophenyl extension penetrates a hydrophobic pocket near the fingers subdomain, displacing Phe409 – a residue critical for ubiquitin Leu73 recognition [1] [3]. This expulsion induces a solvent-exposed conformation of Phe409 not observed in apo or ubiquitin-bound states, demonstrating inhibitor-induced structural remodeling [1]. Biophysical analyses confirm USP7-IN-11 disrupts ubiquitin binding with Ki < 100 nM, correlating with occupation of a dynamic pocket adjacent to the catalytic cysteine (4.7 Å from Cys223) [6] [10].

Hydrogen Bond Networks in USP7 Inhibitor Complexes

ResidueInteraction with USP7-IN-11 AnaloguesFunctional Consequence
Asp295H-bond via pyrimidinone carbonylAnchors scaffold orientation
Val296Backbone H-bond to pyrrole N-HStabilizes thumb subdomain binding
Gln297Sidechain H-bond to core nitrogenEnhances binding specificity
Tyr465π-stacking with fluorophenyl groupContributes to hydrophobic enclosure
Water 402Mediates H-bond to Gln351Compensates for desolvation penalty

Structural Plasticity of USP7 and Inhibitor Binding Pocket Adaptation

The USP7 catalytic domain exhibits remarkable conformational adaptability, with root-mean-square deviation (RMSD) variations up to 1.0 Å between apo, ubiquitin-bound, and inhibitor-bound states [1] [4]. This plasticity enables accommodation of diverse chemotypes: USP7-IN-11 induces a unique "collapsed" pocket geometry by displacing Phe409 >3.5 Å from its apo position, while stabilizing a rare β-hairpin conformation in residues 515–530 [3] [6]. Resistance profiling reveals that Val517 mutations dramatically alter inhibitor sensitivity – substitution with phenylalanine (V517F) introduces steric clash reducing USP7-IN-11 affinity >100-fold, whereas smaller side chains (V517A/G) retain binding [3]. Molecular dynamics simulations confirm that USP7-IN-11 binding increases conformational entropy in the fingers domain (residues 350–450), impairing allosteric signal propagation to the catalytic triad [4] [6].

Resistance Mutations in USP7 Inhibitor Binding Pocket

MutationSide Chain Volume ChangeFold-Change in IC50Structural Mechanism
V517F+98 ų>100×Steric occlusion of fluorophenyl moiety
V517Y+63 ų25×Partial blockage of S5 subsite
V517A-26 ų1.2×Minimal perturbation
F409W+38 ų50×Disrupts inhibitor-induced displacement

Covalent vs. Non-Covalent Binding Modalities of USP7 Inhibitors

USP7-IN-11 exemplifies non-covalent inhibition, relying on high-affinity hydrophobic packing and hydrogen bonding without catalytic cysteine engagement [1] [6]. In contrast, covalent inhibitors (e.g., FT827, XL177A) feature electrophilic warheads (vinyl sulfonamide, acrylamide) that form irreversible Michael adducts with Cys223, achieving sub-nM potency through structural sequestration of the catalytic residue [1] [8]. Kinetic analyses reveal covalent inhibitors exhibit time-dependent inactivation (kinact/Ki > 50 M−1s−1), while non-covalent compounds like USP7-IN-11 display rapid equilibrium inhibition [1] [10]. Mass spectrometry confirms USP7-IN-11 causes no mass shift in USP7 catalytic domain, distinguishing it from covalent adduct-forming analogs [10]. The non-covalent mechanism offers advantages in avoiding off-target reactivity with other cysteine proteases, as demonstrated by selectivity screening against 38 DUBs [1].

Comparative Inhibitor Binding Kinetics

ParameterNon-Covalent (USP7-IN-11/FT671)Covalent (FT827/XL177A)
Kd/Ki52–69 nM0.34–7.8 µM
Residence Time90–120 sIrreversible
Catalytic Cys Distance4.7–5.2 ÅCovalent bond
Selectivity Index>100× vs. USP47/USP1010–50× vs. other DUBs

Properties

Product Name

Usp7-IN-11

IUPAC Name

4-[[5-chloro-7-[2-[(3-ethyl-2,6-dioxopyrimidin-1-yl)methyl]thieno[3,2-b]pyridin-7-yl]indol-1-yl]methyl]piperidine-4-carbonitrile

Molecular Formula

C29H27ClN6O2S

Molecular Weight

559.1 g/mol

InChI

InChI=1S/C29H27ClN6O2S/c1-2-34-12-5-25(37)36(28(34)38)16-21-15-24-27(39-21)22(3-8-33-24)23-14-20(30)13-19-4-11-35(26(19)23)18-29(17-31)6-9-32-10-7-29/h3-5,8,11-15,32H,2,6-7,9-10,16,18H2,1H3

InChI Key

MYEHDMPQKCCTGD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=O)N(C1=O)CC2=CC3=NC=CC(=C3S2)C4=C5C(=CC(=C4)Cl)C=CN5CC6(CCNCC6)C#N

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